Meta-Substituted Benzyl Linker Differentiates This Compound from the Para-Substituted Regioisomer (CAS 1479661-54-5)
The target compound bears the pyrazole at the meta position of the benzyl ring, whereas the closest commercially available analog n-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine (CAS 1479661-54-5) bears it at the para position . This regioisomeric difference alters the three-dimensional orientation of the pyrazole relative to the cyclopropanamine nitrogen, as evidenced by distinct SMILES strings (Ic1cnn(-c2cccc(CNC3CC3)c2)c1 vs. Ic1cnn(-c2ccc(CNC3CC3)cc2)c1) and InChIKeys . Although no direct pharmacological comparison of these two isomers has been published, meta-substitution in related benzyl-pyrazole series has been shown to modulate target selectivity profiles in CCR5 and LSD1 inhibitor programs by altering the vector of the pyrazole ring relative to the amine [1].
| Evidence Dimension | Benzyl substitution pattern (meta vs. para) |
|---|---|
| Target Compound Data | Meta-substituted: SMILES Ic1cnn(-c2cccc(CNC3CC3)c2)c1; InChIKey QQARFOBCKWYUMO-UHFFFAOYSA-N |
| Comparator Or Baseline | Para-substituted: SMILES Ic1cnn(-c2ccc(CNC3CC3)cc2)c1; InChIKey differs; CAS 1479661-54-5 |
| Quantified Difference | Structural regioisomer; exact binding/activity difference not yet quantified in public data |
| Conditions | Structural comparison via SMILES and InChIKey; no direct head-to-head pharmacological assay publicly available |
Why This Matters
For screening library procurement, the meta isomer offers a distinct chemical space vector that cannot be accessed with the para isomer, enabling broader exploration of structure-activity relationships.
- [1] Zhang Huili. CCR5 antagonist activity screening. Semantic Scholar, 2012. URL: https://www.semanticscholar.org/author/张会利/91457169 View Source
